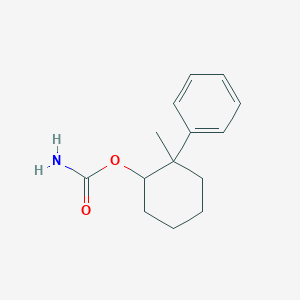
2-Methyl-2-phenylcyclohexyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenylcyclohexyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. The unique structure of this compound, which includes a cyclohexyl ring substituted with methyl and phenyl groups, imparts distinct chemical and physical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylcyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of 2-Methyl-2-phenylcyclohexanol with phosgene or phosgene derivatives in the presence of a base to form the corresponding carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene or its derivatives due to the efficiency and high yield of the reaction. The process is carried out under controlled conditions to ensure safety and minimize environmental impact. Additionally, alternative methods such as the use of dimethyl carbonate in a flow-system synthesis have been explored to reduce the reliance on hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenylcyclohexyl carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenylcyclohexyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . Additionally, the compound’s ability to permeate cell membranes enhances its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
2-Methyl-2-phenylcyclohexyl carbamate is unique due to its cyclohexyl ring structure, which imparts greater stability and specificity in its interactions with biological targets compared to simpler carbamates like methyl or ethyl carbamate. The presence of the phenyl group also enhances its lipophilicity, allowing for better membrane permeability and bioavailability .
Eigenschaften
CAS-Nummer |
5465-93-0 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(2-methyl-2-phenylcyclohexyl) carbamate |
InChI |
InChI=1S/C14H19NO2/c1-14(11-7-3-2-4-8-11)10-6-5-9-12(14)17-13(15)16/h2-4,7-8,12H,5-6,9-10H2,1H3,(H2,15,16) |
InChI-Schlüssel |
ACCLPWAXDNXWOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1OC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
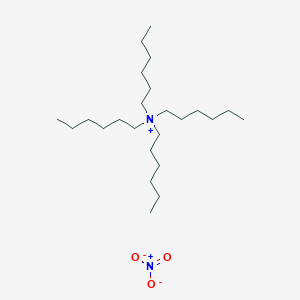
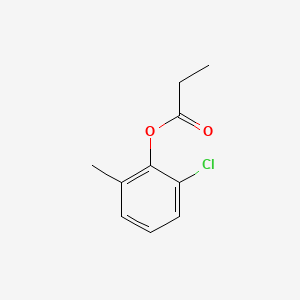
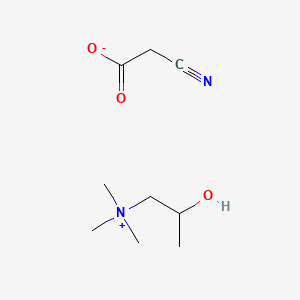
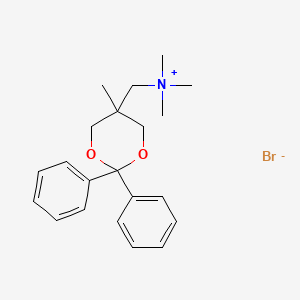

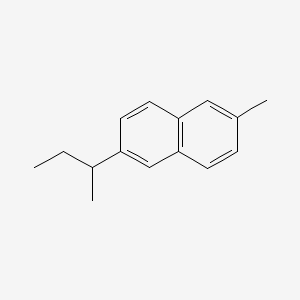
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)

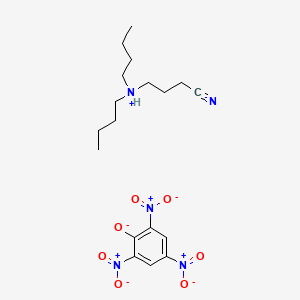
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
